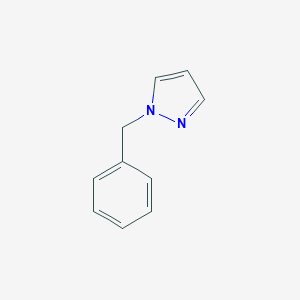

1-benzyl-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-benzylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-2-5-10(6-3-1)9-12-8-4-7-11-12/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKQAJYLKBCWJBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70393512 | |

| Record name | 1-benzyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10199-67-4 | |

| Record name | 1-benzyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Benzyl 1h Pyrazole and Its Derivatives

Regioselective N-Alkylation Strategies for Pyrazole (B372694) Core Functionalization

The direct N-alkylation of the pyrazole ring with a benzyl (B1604629) group presents a challenge in controlling the regioselectivity between the N1 and N2 positions. Various strategies have been developed to address this, ensuring the desired 1-benzyl-1H-pyrazole isomer is obtained in high yield.

Cyclocondensation Reactions with Hydrazine (B178648) Derivatives

A classic and widely employed method for the synthesis of the pyrazole core is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. researchgate.net To obtain 1-benzyl-1H-pyrazoles, benzylhydrazine is used as the hydrazine component. The regioselectivity of this reaction is a critical aspect, as the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can lead to the formation of two constitutional isomers.

The outcome of the reaction is influenced by several factors, including the nature of the substituents on the 1,3-dicarbonyl compound and the reaction conditions. For instance, the reaction of β-ketoesters with substituted hydrazines can yield two possible isomeric pyrazoles. nih.gov The presence of bulky or electron-withdrawing groups on the dicarbonyl substrate can direct the initial nucleophilic attack of the substituted nitrogen of benzylhydrazine, thereby favoring the formation of the desired 1-benzyl isomer.

One study detailed the one-pot synthesis of 1-benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole, where 4-chlorobenzaldehyde was first reacted with benzylhydrazine dihydrochloride to form the corresponding hydrazone, which then underwent cyclization. orgsyn.org This approach highlights the in-situ formation of the necessary precursors for the cyclocondensation step. The reaction proceeds smoothly with primary alkyl hydrazones like benzylhydrazine. orgsyn.org

| Reactant 1 | Reactant 2 | Product | Ref. |

| 4-chlorobenzaldehyde | Benzylhydrazine dihydrochloride | 1-benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole | orgsyn.org |

| β-ketoesters | Benzylhydrazine | 1-benzyl-3-substituted-5-hydroxypyrazole | nih.gov |

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates, improve yields, and enhance product purity. In the context of this compound synthesis, microwave irradiation can be effectively applied to the N-alkylation of pyrazole with benzyl halides. This method often leads to significantly reduced reaction times compared to conventional heating methods. google.com

Microwave-assisted synthesis can be performed under solvent-free conditions, which aligns with the principles of green chemistry. For instance, the N-alkylation of azaheterocycles like pyrazole with alkyl halides can be carried out by adsorbing the reactants onto a solid support, such as potassium carbonate, and irradiating the mixture in a microwave oven. acs.org This technique has been shown to produce N-alkyl derivatives exclusively and in high yields. acs.org The rapid and efficient heating provided by microwaves can overcome the activation energy barrier for the N-alkylation reaction, leading to a faster and cleaner conversion to the desired this compound.

A study on the microwave-assisted preparation of 1-aryl-1H-pyrazole-5-amines demonstrated the efficiency of this technology, where reactions were completed in 10-15 minutes at 150 °C in a microwave reactor, with yields ranging from 70-90%. nih.gov While this example focuses on a substituted pyrazole, the principle can be extended to the benzylation of the pyrazole core.

One-Pot Multicomponent Reactions for Pyrazole Derivatives

One-pot multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single synthetic operation. sci-hub.st Several MCRs have been developed for the synthesis of substituted pyrazoles, which can be adapted to produce this compound derivatives.

A three-step, one-pot synthesis of 1-position substituted pyrazole derivatives has been reported, starting from enones, p-toluenesulfonyl hydrazide, and halides, including benzyl bromide. mdpi.com In this procedure, the intermediate 1H-pyrazole is formed and subsequently trapped with the benzyl halide in the same reaction vessel. mdpi.com The use of acetonitrile as a solvent was found to be crucial for achieving a high yield of the N-benzylated product. mdpi.com

Another multicomponent approach involves the condensation of active methylene (B1212753) reagents, phenylisothiocyanate, and a substituted hydrazine like benzylhydrazine. nih.gov This method allows for the preparation of highly functionalized phenylaminopyrazoles with a benzyl group at the N1 position. The reaction conditions were found to be highly regio- and chemo-selective, yielding a single N1-substituted pyrazole derivative. nih.govsemanticscholar.org

Synthesis of Functionalized this compound Scaffolds

The functionalization of the this compound core at various positions is crucial for modulating its physicochemical and biological properties. Methodologies have been developed to introduce substituents on both the pyrazole ring and the benzyl moiety.

Derivatization at Pyrazole Ring Positions (C3, C4, C5)

The pyrazole ring is susceptible to electrophilic substitution, which typically occurs at the C4 position. rrbdavc.org However, regioselective functionalization at the C3, C4, and C5 positions can be achieved through various strategies.

Halogenation: The direct halogenation of pyrazoles with N-halosuccinimides (NXS) is a common method. researchgate.net Halogenation of 1-substituted pyrazoles generally occurs at the C4-position. beilstein-archives.org For instance, this compound can be brominated at the C4 position using N-bromosuccinimide (NBS) in a suitable solvent.

Nitration: Nitration of N-substituted pyrazoles typically yields 4-nitropyrazoles. sci-hub.st The synthesis of 1-benzyl-3-nitro-1H-pyrazole has been reported, providing a route to C3-functionalized derivatives. sci-hub.st

C-H Activation/Functionalization: Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of heterocyclic rings. nih.gov Palladium-catalyzed C-H allylation and benzylation of pyrazoles have been demonstrated, particularly for pyrazoles bearing electron-withdrawing groups at the C4 position, which activates the C5 position for functionalization. researchgate.netnih.gov This approach allows for the introduction of various substituents at specific positions on the pyrazole ring of a this compound scaffold.

| Reaction | Reagent | Position of Functionalization | Ref. |

| Halogenation | N-Halosuccinimide (NBS, NCS, NIS) | C4 | researchgate.netbeilstein-archives.org |

| Nitration | Nitrating agent | C4 (typically), C3 | sci-hub.stmdpi.com |

| C-H Arylation | Aryl halide, Pd catalyst | C5 | acs.org |

| C-H Allylation | Allyl source, Pd catalyst | C5 | researchgate.netnih.gov |

| C-H Benzylation | Benzyl source, Pd catalyst | C5 | researchgate.netnih.gov |

Functionalization of the Benzyl Moiety

The benzyl group of this compound offers another site for structural modification. The benzylic C-H bonds are relatively weak and susceptible to radical reactions and oxidation. wikipedia.org

Oxidation: The benzylic methylene group can be oxidized to a carbonyl group using various oxidizing agents. wikipedia.orgmdpi.commasterorganicchemistry.com For example, reagents like chromium trioxide-3,5-dimethylpyrazole complex or 2-iodoxybenzoic acid in DMSO can selectively oxidize a benzylic methylene group. wikipedia.org This transformation would convert this compound into 1-(benzoyl)-1H-pyrazole, providing a ketone functionality for further derivatization.

Halogenation: The Wohl-Ziegler reaction, using N-bromosuccinimide (NBS) and a radical initiator, can be employed to brominate the benzylic C-H bond, yielding 1-(bromobenzyl)-1H-pyrazole. wikipedia.org This brominated derivative can then serve as a precursor for various nucleophilic substitution reactions.

Substitution on the Benzene Ring: Standard electrophilic aromatic substitution reactions can be performed on the benzene ring of the benzyl group. The pyrazole ring will influence the directing effect of these substitutions. Furthermore, palladium-catalyzed cross-coupling reactions can be utilized if the benzyl group is pre-functionalized with a halide. For example, 1-(halobenzyl)-1H-pyrazoles can undergo Suzuki or Buchwald-Hartwig couplings to introduce new aryl or amino substituents on the benzyl ring.

Integration into Hybrid Heterocyclic Systems (e.g., Triazoles, Isoxazoles, Imidazo[4,5-b]pyridines)

The this compound scaffold serves as a versatile building block for the construction of more complex molecular architectures that incorporate multiple heterocyclic rings. The integration of this pyrazole moiety into hybrid systems containing other heterocycles like triazoles, isoxazoles, or imidazo[4,5-b]pyridines has led to the development of novel compounds. Advanced synthetic methodologies are employed to link these distinct heterocyclic units, often leveraging functional group transformations on the pyrazole core to facilitate cyclization or coupling reactions.

Triazoles

A representative synthesis involves a multi-step sequence starting from commercially available substituted benzyl alcohols. nih.gov The alcohols are first converted to their corresponding benzyl bromides, which then undergo nucleophilic substitution with sodium azide to produce the key benzyl azide intermediates. These azides are subsequently reacted with an alkyne, such as ethyl propiolate, in the presence of a copper(I) catalyst (often generated in situ from CuSO₄·5H₂O and a reducing agent like sodium ascorbate) to yield the 1-benzyl-1H-1,2,3-triazole-4-carboxylate ester. nih.gov This ester can be further hydrolyzed to the carboxylic acid, providing a versatile handle for subsequent modifications, such as amide coupling reactions to generate a library of diverse derivatives. nih.gov The yields for the final coupling steps are generally high, often ranging from 75–90%. nih.gov

Table 1: Synthesis of 1-Benzyl-1H-1,2,3-triazole Intermediates

| Step | Starting Material | Reagent(s) | Product | Typical Yield |

| 1 | Substituted Benzyl Alcohol | PBr₃ | Substituted Benzyl Bromide | Good |

| 2 | Substituted Benzyl Bromide | NaN₃ | Substituted Benzyl Azide | Good |

| 3 | Substituted Benzyl Azide | Ethyl propiolate, CuSO₄·5H₂O, Sodium Ascorbate | Ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate | Good |

| 4 | Ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate | NaOH (aq) | 1-Benzyl-1H-1,2,3-triazole-4-carboxylic acid | Good |

Isoxazoles

The construction of hybrid molecules containing both this compound and isoxazole rings can be accomplished through several established synthetic routes for isoxazoles. nih.gov One of the most common methods is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. organic-chemistry.org This strategy could involve preparing a this compound derivative bearing an alkyne functionality and reacting it with a suitable nitrile oxide, or vice versa.

An alternative and widely used approach involves the reaction of a chalcone (an α,β-unsaturated ketone) with hydroxylamine hydrochloride. researchgate.net This method can be adapted to synthesize this compound-isoxazole hybrids. The synthesis would commence with a Vilsmeier-Haack reaction on a 1-benzyl-3-substituted-1H-pyrazol-5(4H)-one to generate the corresponding pyrazole-4-carbaldehyde. This aldehyde can then undergo a Claisen-Schmidt condensation with an acetophenone to form the key chalcone intermediate. Subsequent cyclization of this pyrazole-containing chalcone with hydroxylamine hydrochloride, often in the presence of a base or a catalyst like cupric acetate (B1210297), yields the desired 3,5-disubstituted isoxazole ring attached to the pyrazole core. researchgate.net

Table 2: Proposed Synthesis of a this compound-Isoxazole Hybrid via Chalcone Intermediate

| Step | Starting Material | Reagent(s) | Intermediate/Product |

| 1 | 1-Benzyl-3-methyl-1H-pyrazol-5(4H)-one | Vilsmeier-Haack Reagent (POCl₃, DMF) | 1-Benzyl-3-methyl-1H-pyrazole-4-carbaldehyde |

| 2 | 1-Benzyl-3-methyl-1H-pyrazole-4-carbaldehyde | Substituted Acetophenone, Base (e.g., KOH) | 3-(1-Benzyl-3-methyl-1H-pyrazol-4-yl)-1-arylprop-2-en-1-one (Chalcone) |

| 3 | Pyrazole-Chalcone Intermediate | Hydroxylamine Hydrochloride (NH₂OH·HCl), Catalyst (e.g., Cu(OAc)₂) | 4-(5-Aryl-isoxazol-3-yl)-1-benzyl-3-methyl-1H-pyrazole |

Imidazo[4,5-b]pyridines

Direct literature detailing the synthesis of hybrid molecules explicitly linking a this compound to an imidazo[4,5-b]pyridine ring is limited. However, established synthetic routes for the imidazo[4,5-b]pyridine core can be adapted for this purpose. The most common and versatile method for constructing the imidazo[4,5-b]pyridine system is the Phillips condensation. This reaction involves the cyclocondensation of a 2,3-diaminopyridine with a carboxylic acid or its corresponding aldehyde under acidic conditions. nih.gov

A plausible synthetic strategy would leverage a functionalized this compound as the starting material. For instance, this compound-4-carboxylic acid, which can be synthesized as an intermediate in the triazole pathway, could be reacted with 2,3-diaminopyridine. nih.gov Heating these two components in a high-boiling solvent with an acid catalyst, such as polyphosphoric acid (PPA) or acetic acid, would be expected to induce condensation and subsequent cyclodehydration to form the desired 2-(1-benzyl-1H-pyrazol-4-yl)-1H-imidazo[4,5-b]pyridine.

Table 3: Proposed Synthesis of a this compound-Imidazo[4,5-b]pyridine Hybrid

| Step | Starting Material 1 | Starting Material 2 | Reagent/Condition | Product |

| 1 | This compound-4-carboxylic acid | 2,3-Diaminopyridine | Acid Catalyst (e.g., PPA), Heat | 2-(1-Benzyl-1H-pyrazol-4-yl)-1H-imidazo[4,5-b]pyridine |

Spectroscopic and Crystallographic Investigations of 1 Benzyl 1h Pyrazole Architectures

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of 1-benzyl-1H-pyrazole in solution. One-dimensional (¹H and ¹³C) and two-dimensional experiments offer an unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound provides distinct signals for the protons of the pyrazole (B372694) ring, the benzylic methylene (B1212753) group, and the phenyl ring. The protons on the pyrazole ring typically appear as distinct signals in the aromatic region. The H5 proton is generally found furthest downfield, followed by the H3 proton, while the H4 proton appears most upfield, often as a triplet. The benzylic protons (-CH₂-) characteristically present as a sharp singlet. The five protons of the phenyl group usually appear as a multiplet, although in some cases the ortho, meta, and para protons can be resolved.

Despite the potential for interconversion between different conformers through rotation of the benzyl (B1604629) group, solution-state ¹H NMR spectroscopy at room temperature typically shows a single set of averaged signals, indicating that this rotation is rapid on the NMR timescale. nih.gov

Table 1: Representative ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H5 (Pyrazole) | ~7.5 - 7.6 | d | ~2.0 - 2.5 |

| H3 (Pyrazole) | ~7.4 - 7.5 | d | ~1.5 - 2.0 |

| H-Phenyl | ~7.2 - 7.4 | m | - |

| H-Phenyl (ortho) | ~7.1 - 7.2 | d | ~7.0 - 8.0 |

| H4 (Pyrazole) | ~6.2 - 6.3 | t | ~2.0 |

| -CH₂- (Benzylic) | ~5.3 - 5.5 | s | - |

Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency. Data compiled from typical values for N-benzyl pyrazole structures.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of this compound. The spectrum displays ten distinct signals corresponding to each carbon atom in the molecule. The pyrazole ring carbons (C3, C4, and C5) have characteristic chemical shifts, with C3 and C5 appearing further downfield than C4. researchgate.net The benzylic methylene carbon gives a signal in the aliphatic region, while the six carbons of the phenyl ring (one ipso, two ortho, two meta, and one para) appear in the aromatic region.

Table 2: Representative ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C3 (Pyrazole) | ~139.0 |

| C-ipso (Phenyl) | ~137.0 |

| C5 (Pyrazole) | ~129.0 |

| C-ortho/meta (Phenyl) | ~128.0 - 129.0 |

| C-para (Phenyl) | ~127.5 |

| C4 (Pyrazole) | ~105.5 |

| -CH₂- (Benzylic) | ~54.0 - 55.0 |

Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency. Data compiled from typical values for N-benzyl pyrazole structures.

To definitively confirm the assignments made in 1D NMR spectra, two-dimensional techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed.

HSQC: This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹JCH coupling). For this compound, an HSQC spectrum would show cross-peaks connecting the H3, H4, and H5 proton signals to the C3, C4, and C5 carbon signals, respectively. It would also correlate the benzylic -CH₂- protons to the benzylic carbon and the phenyl protons to their corresponding aromatic carbons.

HMBC: This experiment reveals longer-range couplings between protons and carbons over two or three bonds (²JCH and ³JCH). This is particularly useful for identifying quaternary carbons (like the ipso-carbon of the phenyl ring) and for linking different parts of the molecule. For instance, HMBC correlations would be observed between the benzylic -CH₂- protons and the pyrazole ring carbons (C5 and N1-adjacent C-H), as well as the ipso-carbon of the phenyl ring, confirming the N-benzyl connectivity.

Together, these 2D NMR experiments provide irrefutable evidence for the molecular structure of this compound. ugm.ac.id

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of the bonds within the this compound molecule. The resulting spectrum displays characteristic absorption bands that correspond to specific functional groups and structural features. niscpr.res.in These spectra are valuable for confirming the presence of the pyrazole and benzyl moieties.

Table 3: Key FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| 3050 - 3150 | Aromatic C-H stretching (pyrazole and phenyl rings) |

| 2850 - 2960 | Aliphatic C-H stretching (benzylic -CH₂-) |

| ~1500 - 1600 | C=N and C=C stretching vibrations (ring systems) |

| ~1450 - 1500 | Ring stretching vibrations |

| 700 - 800 | C-H out-of-plane bending (monosubstituted benzene) |

Note: Frequencies are approximate. The exact positions can be influenced by the physical state (solid/liquid) and intermolecular interactions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the precise elemental composition of a compound. For this compound, HRMS provides an exact mass measurement of the molecular ion, typically the protonated species [M+H]⁺ in positive ion mode. The experimentally measured mass is compared to the theoretically calculated mass for the chemical formula C₁₀H₁₀N₂. The high accuracy of this technique allows for the unambiguous confirmation of the molecular formula. The calculated exact mass for the neutral molecule C₁₀H₁₀N₂ is 158.0844 Da. nih.gov The measured value for the protonated molecule [M+H]⁺ would be correspondingly higher.

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structural Elucidation

Single Crystal X-ray Diffraction (SCXRD) provides the most definitive structural information by mapping the precise positions of atoms in the solid state. This technique reveals detailed geometric parameters, including bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's three-dimensional architecture. vensel.org

Conformational Analysis and Torsional Angles in Crystalline Forms

Substituents on the pyrazole ring can significantly influence these torsional parameters. For instance, in 3,5-diamino-4-benzyl-1H-pyrazole, the dihedral angle between the pyrazole and phenyl rings is 65.27 (4)°. nih.gov The corresponding fold and twist angles are markedly different from the parent compound, at 76.12 (8)° and 7.42 (6)° respectively. nih.gov This change highlights the role of the amino groups in altering the conformational landscape, likely through their involvement in hydrogen bonding. Similarly, for 3,5-dimethyl-4-benzyl-1H-pyrazole, the dihedral angle between the pyrazole and phenyl units is 78.65 (13)°, with fold and twist angles of 60.60 (14)° and 52.27 (16)°. iucr.orgnih.gov

In a related heterocyclic system, 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide, the mean planes of the pyrrole (B145914) and benzyl rings are nearly perpendicular, with a dihedral angle of 87.07 (4)°. nih.gov This demonstrates that a perpendicular orientation of the benzyl and heterocyclic rings is a common conformational feature in the solid state for these types of molecules.

The table below summarizes the key torsional and bond angles for several this compound derivatives.

| Compound Name | Dihedral Angle (Pyrazole-Phenyl) | Fold Angle | Twist Angle | C(pz)-C(CH₂)-C(ph) Bond Angle |

| 4-benzyl-1H-pyrazole | 86.00 (7)° nih.gov | 17.52 (12)° nih.gov | 65.00 (4)° nih.gov | 63.85 (15)° nih.gov |

| 3,5-diamino-4-benzyl-1H-pyrazole | 65.27 (4)° nih.gov | 76.12 (8)° nih.gov | 7.42 (6)° nih.gov | 65.65 (9)° nih.gov |

| 3,5-dimethyl-4-benzyl-1H-pyrazole | 78.65 (13)° iucr.orgnih.gov | 60.60 (14)° iucr.orgnih.gov | 52.27 (16)° iucr.orgnih.gov | 66.3 (3)° iucr.orgnih.gov |

Determination of Crystal System and Space Group

The crystal system and space group define the symmetry of the crystal lattice and the arrangement of molecules within it. For this compound derivatives, these parameters are determined through single-crystal X-ray diffraction.

Despite the easy interconversion of its conformers in solution, 4-benzyl-1H-pyrazole crystallizes in the non-centrosymmetric, chiral space group P2₁, belonging to the monoclinic crystal system. iucr.orgnih.govresearchgate.net This indicates that the molecules pack in a way that lacks a center of inversion, resulting in a chiral crystal structure. nih.gov

The introduction of substituents can alter the packing and, consequently, the space group. For example, 3,5-diamino-4-benzyl-1H-pyrazole crystallizes in the centrosymmetric space group P2₁/c, also of the monoclinic system. iucr.orgnih.govresearchgate.net The presence of the amino groups, which can act as hydrogen-bond donors, is believed to favor a more symmetric packing arrangement. nih.gov Interestingly, 3,5-dimethyl-4-benzyl-1H-pyrazole crystallizes in the same P2₁ space group as its parent compound, 4-benzyl-1H-pyrazole, rather than the centrosymmetric space group of the diamino derivative. iucr.orgnih.gov This is attributed to the different hydrogen-bonding capabilities of the methyl groups compared to the amino groups. nih.gov

The table below provides a summary of the crystal system and space group for these this compound architectures.

| Compound Name | Crystal System | Space Group |

| 4-benzyl-1H-pyrazole | Monoclinic iucr.orgnih.gov | P2₁ iucr.orgnih.govresearchgate.net |

| 3,5-diamino-4-benzyl-1H-pyrazole | Monoclinic iucr.orgnih.govresearchgate.net | P2₁/c iucr.orgnih.govresearchgate.net |

| 3,5-dimethyl-4-benzyl-1H-pyrazole | Monoclinic iucr.orgnih.gov | P2₁ iucr.orgnih.gov |

| 3,5-diphenyl-4-benzyl-1H-pyrazole | Monoclinic iucr.orgnih.gov | P2₁/c iucr.orgnih.gov |

Computational Chemistry and Theoretical Studies of 1 Benzyl 1h Pyrazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been extensively used to model the properties of 1-benzyl-1H-pyrazole and its derivatives. These calculations provide a quantum mechanical description of the electronic structure of the molecule, offering a detailed picture of its geometry, stability, and reactivity.

The electronic structure analysis shows a delocalization of electron density across the pyrazole (B372694) ring, which is characteristic of aromatic systems. The benzyl (B1604629) group, acting as a substituent, influences the electron distribution on the pyrazole moiety.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C1-N1 | 1.43 Å |

| Bond Length | N1-N2 | 1.35 Å |

| Bond Length | N2-C3 | 1.33 Å |

| Bond Length | C3-C4 | 1.40 Å |

| Bond Length | C4-C5 | 1.37 Å |

| Bond Length | C5-N1 | 1.38 Å |

| Bond Angle | C5-N1-N2 | 111.5° |

| Bond Angle | N1-N2-C3 | 105.8° |

| Bond Angle | N2-C3-C4 | 111.0° |

| Dihedral Angle | C2(bz)-C1-N1-N2 | -75.8° |

Note: Values are representative and may vary slightly depending on the specific DFT functional and basis set used.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic transitions of a molecule. For this compound, the HOMO is primarily localized on the pyrazole ring, while the LUMO is distributed over both the pyrazole and benzyl rings.

The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability and reactivity. A larger energy gap implies higher stability and lower reactivity. For this compound, the calculated HOMO-LUMO gap is approximately 5.6 eV, indicating good kinetic stability. This information is vital for predicting how the molecule will behave in chemical reactions and its potential for electronic applications.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.3 |

| LUMO | -0.7 |

| Energy Gap (ΔE) | 5.6 |

Note: These values are illustrative and depend on the computational method.

DFT calculations have been employed to predict the vibrational frequencies of this compound. The calculated vibrational spectra, including Infrared (IR) and Raman spectra, show a good correlation with experimental data. This allows for the assignment of specific vibrational modes to the observed spectral bands, providing a deeper understanding of the molecule's structural dynamics. For instance, the characteristic C-H stretching vibrations of the aromatic rings and the N-N stretching of the pyrazole ring can be accurately identified.

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This is particularly important in drug discovery and design.

Molecular docking studies have been instrumental in exploring the potential biological activity of this compound derivatives. These studies have shown that these compounds can fit into the active sites of various enzymes and receptors. For example, derivatives of this compound have been docked into the active site of enzymes like cyclooxygenase (COX), showing potential anti-inflammatory activity. The binding is typically stabilized by a network of interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. The benzyl group often plays a crucial role in establishing hydrophobic interactions within the binding pocket.

While specific QSAR studies solely on this compound are not extensively documented, the principles of SAR are evident from the broader research on its derivatives. These studies systematically modify the structure of the parent compound and evaluate the effect on its biological activity. For instance, the position and nature of substituents on the benzyl ring can significantly impact the binding affinity and efficacy.

QSAR models provide a mathematical relationship between the chemical structure and biological activity. For pyrazole derivatives, these models often use descriptors such as hydrophobicity (logP), electronic properties (Hammett constants), and steric parameters (Taft parameters) to predict their activity. These models are invaluable for optimizing lead compounds in drug discovery projects.

Coordination Chemistry and Catalytic Applications of 1 Benzyl 1h Pyrazole Ligands

Design Principles for 1-Benzyl-1H-Pyrazole-Derived Ligands

The design of ligands derived from this compound for coordination chemistry is a strategic process guided by several key principles aimed at tailoring the ligand's properties for specific applications. The versatility of the pyrazole (B372694) ring, which can coordinate in various modes, forms the foundation of its utility. researchgate.netresearchgate.net

A primary design strategy involves chelation, where the this compound moiety is incorporated into a larger molecule with additional donor atoms, enabling it to bind to a metal center in a pincer-like fashion. This approach creates a rigid and stable coordination environment. nih.govresearchgate.net The substituents on both the pyrazole and the benzyl (B1604629) rings can be systematically modified to fine-tune the steric and electronic properties of the ligand. For instance, the introduction of the benzyl group itself enhances lipophilicity and steric bulk, which can influence the solubility of the resulting complex and control access to the metal center.

Furthermore, the pyrazole nucleus can act as a neutral monodentate ligand or, upon deprotonation of a protic pyrazole, as a mono-anionic bridging ligand. While this compound is an N-substituted, aprotic pyrazole, the design principles often draw from the broader family of pyrazole-based ligands. nih.gov The electronic nature of the ligand can be adjusted by adding electron-donating or electron-withdrawing groups to the aromatic rings, which in turn modulates the reactivity and catalytic activity of the metal complex. nih.gov The ultimate goal is to create ligands that satisfy the specific stereochemical and electronic requirements of a metal-binding site for a targeted application. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes using this compound-derived ligands is a cornerstone of its application in chemistry. These ligands react with various transition metals to form stable coordination compounds with diverse geometries and properties.

Formation of Transition Metal Complexes

Transition metal complexes are typically formed through the reaction of a this compound-derived ligand with a suitable metal salt in an appropriate solvent. For example, various pyrazole-based ligands have been used to synthesize complexes with a range of transition metals, including cobalt, nickel, copper, and iron. rsc.orgnih.govacs.org The synthesis often involves a one-step condensation reaction. mdpi.com The stoichiometry of the reactants (ligand-to-metal ratio) and the reaction conditions, such as temperature and solvent, can significantly influence the composition and structure of the final complex. bohrium.com For instance, pyrazole-functionalized 1,3,5-triazopentadiene ligands have been reacted with acetate (B1210297) salts of Co(II), Ni(II), and Cu(II) in methanol (B129727) to yield crystalline complexes. rsc.org Similarly, pyrazole-acetamide ligands have been used to form mononuclear coordination complexes with Cd(II), Cu(II), and Fe(III). nih.gov

Spectroscopic and Structural Analysis of Coordination Compounds

A comprehensive suite of analytical techniques is employed to elucidate the structure and properties of the synthesized coordination compounds. Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure, including bond lengths, bond angles, and the coordination geometry around the metal center. rsc.orgnih.gov These studies have revealed various geometries, such as distorted octahedral and distorted square planar, depending on the metal ion and the ligand. rsc.org

Spectroscopic methods are crucial for characterizing these complexes.

Infrared (IR) Spectroscopy is used to identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the donor groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the ligand's structure in solution and can confirm its binding to a diamagnetic metal center.

UV-Visible Spectroscopy helps in understanding the electronic transitions within the complex and can provide insights into its geometry. johnshopkins.edu

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight and composition of the complex. rsc.org

Elemental Analysis is routinely performed to verify the empirical formula of the synthesized compounds. rsc.orgjohnshopkins.edu

The table below summarizes the characterization data for representative pyrazole-based metal complexes.

| Complex | Metal Ion | Coordination Geometry | Characterization Methods |

| [Ni(H4L)2] (H4L = pyrazole-functionalized 1,3,5-triazopentadiene) | Ni(II) | Distorted Square Planar | IR, ESI-MS, Single-Crystal X-ray Diffraction, Elemental Analysis |

| [Cu(H4L)2] (H4L = pyrazole-functionalized 1,3,5-triazopentadiene) | Cu(II) | Distorted Square Planar | IR, ESI-MS, Single-Crystal X-ray Diffraction, Elemental Analysis |

| [Co(III)2{(Co(II)Cl(H4L)(H2O)3}3{(Co(II)(CH3COO)(H4L)(H2O)2}3]6+(Cl−)6·H2O | Co(II/III) | Distorted Octahedral | IR, ESI-MS, Single-Crystal X-ray Diffraction, Elemental Analysis |

| [Cd(L1)2Cl2] (L1 = N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide) | Cd(II) | Octahedral | Single-Crystal X-ray Diffraction, Spectroscopic analysis |

| [Cr(HL)(H2O)2(CH3COO)2] (HL = pyrazolone-based ligand) | Cr(III) | Octahedral | Elemental Analysis, ICP, NMR, Mass, FTIR, Molar Conductance, TGA |

Catalytic Applications of this compound Metal Complexes

Metal complexes derived from this compound and related structures have shown significant promise as catalysts in various organic transformations, functioning both in homogeneous systems and as part of heterogeneous materials like Metal-Organic Frameworks.

Role in Homogeneous Catalysis

In homogeneous catalysis, the metal complex and reactants are in the same phase, allowing for high activity and selectivity under mild conditions. Pyrazole-based metal complexes have demonstrated notable catalytic efficacy in several oxidation reactions. For example, copper complexes formed in situ from pyrazole-based ligands have been shown to catalyze the aerobic oxidation of catechol to o-quinone, mimicking the function of catecholase enzymes. mdpi.combohrium.comdntb.gov.ua The catalytic activity in these systems is influenced by factors such as the solvent, the counter-ion of the copper salt, and the specific structure of the pyrazole ligand. mdpi.comdntb.gov.ua

In another application, cobalt, nickel, and copper complexes bearing a pyrazole-functionalized ligand were effective catalysts for the peroxidative oxidation of styrene (B11656) to benzaldehyde, achieving high yields under optimized conditions. rsc.org Furthermore, iron complexes with pincer-type pyrazole ligands have been utilized as precatalysts for the hydrosilylation and transfer semihydrogenation of alkynes, showcasing the versatility of these systems beyond oxidation reactions. acs.org

The table below presents data on the catalytic performance of some pyrazole-based complexes.

| Catalyst System | Reaction | Substrate | Product | Max. Yield / Activity |

| Cu(II) complexes with pyrazole-based ligands (L1-L4) | Oxidation | Catechol | o-Quinone | Vmax of 41.67 µmol L⁻¹ min⁻¹ (for L2 complex) mdpi.com |

| Copper complex with a pyrazole-functionalized ligand (4) | Peroxidative Oxidation | Styrene | Benzaldehyde | 80% yield rsc.org |

| Iron complexes with PCP pincer ligand | Transfer Semihydrogenation / Hydrosilylation | Alkynes | Alkenes / Vinylsilanes | Effective precatalysts acs.org |

Integration into Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Incorporating pyrazole-based structures, including those related to this compound, as the organic linkers allows for the design of robust and highly functional MOFs. researchgate.net These materials can serve as excellent heterogeneous catalysts due to their high surface area, tunable porosity, and the presence of well-defined active sites.

Pyrazole-based MOFs have been successfully employed in various catalytic applications. For instance, a bimetallic-organic framework functionalized with phosphorous acid tags, which can be conceptually related to functionalized pyrazole linkers, has been used to catalyze the synthesis of pyrazolo[4,3-e]pyridine derivatives. nih.gov In another innovative approach, a pyrazole–benzothiadiazole–pyrazole photosensitizer was used as a building block to construct a MOF (JNU-204) that acts as an efficient and stable heterogeneous photocatalyst for aerobic oxidation reactions under visible light. acs.org The design of these MOFs allows for the strategic placement of catalytically active sites within a stable and recyclable framework, addressing many of the challenges associated with homogeneous catalysis. nih.govacs.org

The table below summarizes some catalytic applications of pyrazole-based MOFs.

| MOF Name / Type | Linker Type | Catalytic Application | Key Features |

| Functionalized Bimetallic-Organic Framework | Pyrazole-related heterocyclic structures | Synthesis of pyrazolo[4,3-e]pyridines | Stable, porous, suitable surface for catalysis nih.gov |

| JNU-204 | Pyrazole–benzothiadiazole–pyrazole | Photocatalytic aerobic oxidation | Good photon absorption, fast charge separation, chemical stability acs.org |

Biological and Medicinal Chemistry of 1 Benzyl 1h Pyrazole Derivatives

Broad Spectrum Pharmacological Activities

The 1-benzyl-1H-pyrazole scaffold is a key structural motif in a multitude of compounds exhibiting a wide array of pharmacological activities. mdpi.comnih.gov The versatility of this heterocyclic system allows for the development of derivatives with potential therapeutic applications in various disease areas, including cancer, infectious diseases, and inflammatory conditions. nih.govnih.govnih.gov

Anticancer Activity against Various Cell Lines (e.g., Melanoma, Breast Cancer, HepG2)

Derivatives of this compound have demonstrated significant potential as anticancer agents, with activity observed against several cancer cell lines.

Melanoma: A series of 1H-pyrazole-1-carboxamide derivatives were synthesized and evaluated for their antiproliferative effects on the A375 human melanoma cell line. nih.gov While many of the compounds showed moderate activity compared to the standard drug sorafenib, one derivative, compound IIe, which incorporates N-methylpiperazinyl and phenolic groups, exhibited the most potent activity. nih.gov This highlights the importance of specific substitutions on the pyrazole (B372694) scaffold for enhancing anticancer efficacy.

Breast Cancer: In the context of triple-negative breast cancer (TNBC), a particularly aggressive form of the disease, pyrazole derivatives have been investigated for their cytotoxic effects. nih.gov A study on the MDA-MB-468 human triple-negative breast cancer cell line found that a series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole and 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole derivatives induced dose- and time-dependent cell toxicity. nih.gov Specifically, the compound 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (3f) was identified as the most active, with IC50 values of 14.97 μM and 6.45 μM after 24 and 48 hours, respectively, proving more potent than the standard chemotherapeutic agent, Paclitaxel. nih.gov The mechanism of action was attributed to the induction of apoptosis through the generation of reactive oxygen species (ROS) and activation of caspase 3. nih.gov Furthermore, other pyrazole derivatives have shown excellent cytotoxicity against MCF7 breast cancer cells. nih.gov

HepG2 (Hepatocellular Carcinoma): Novel 1,5-diaryl pyrazole derivatives have been designed and evaluated for their anticancer activity against the HepG2 human liver cancer cell line. mdpi.com One compound, T6, demonstrated potent anticancer activity against HepG2 cells, with an IC50 value of 1.56 µM. mdpi.com Another study reported on 3-(1H-indole-3-yl)-1H-pyrazole-5-carbohydrazide derivatives, with some showing significant antiproliferative potential against HepG-2 cells. nih.gov

The anticancer potential of pyrazole derivatives is linked to their ability to interact with various molecular targets within cancer cells, including protein kinases, which are crucial for cell signaling and growth. nih.gov For instance, some pyrazole derivatives have been identified as potent inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, a key player in necroptosis, a form of programmed cell death. nih.gov

Table 1: Anticancer Activity of Selected this compound Derivatives

| Compound | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| Compound IIe | A375 Human Melanoma | Most potent antiproliferative activity in the series | nih.gov |

| 3f (3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole) | MDA-MB-468 (Triple-Negative Breast Cancer) | IC50: 14.97 μM (24h), 6.45 μM (48h) | nih.gov |

| Compound 43 | MCF7 (Breast Cancer) | IC50: 0.25 μM | nih.gov |

| Compound T6 | HepG2 (Hepatocellular Carcinoma) | IC50: 1.56 µM | mdpi.com |

| Compound 17 | HepG-2 (Hepatocellular Carcinoma) | IC50: 0.71 μM | nih.gov |

| Compound 18 | HepG-2 (Hepatocellular Carcinoma) | IC50: 0.71 μM | nih.gov |

Antibacterial and Antimicrobial Properties

The pyrazole nucleus is a constituent of various compounds demonstrating a broad spectrum of antimicrobial activities. mdpi.comgreenpharmacy.infomdpi.com Derivatives of this compound have been synthesized and evaluated for their efficacy against a range of bacterial and fungal pathogens. nih.gov

Research has shown that newly synthesized pyrazole derivatives can exhibit considerable antimicrobial activity. nih.gov For example, a series of 1,3,5-trisubstituted pyrazole derivatives were screened for their activity against several bacterial species, including both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as the fungus Candida albicans. tsijournals.com

In one study, a series of 1,3,5-trisubstituted-2-pyrazolines were synthesized and evaluated for their antibacterial potential. greenpharmacy.info The study reported the zone of inhibition for various compounds against different bacterial strains. For instance, against Klebsiella pneumoniae, compound BR-3 showed a zone of inhibition of 16.02 ± 0.26 mm, which was comparable to the standard drug ciprofloxacin (B1669076) (17.25 + 0.36 mm). greenpharmacy.info

Another study focused on the synthesis of pyrazole-1-carbothiohydrazide derivatives and found that some of the synthesized hydrazones displayed remarkable antibacterial and antifungal activities. nih.gov Specifically, 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) showed high antibacterial and antifungal activities, with minimum inhibitory concentration (MIC) values that were lower than the standard drugs chloramphenicol (B1208) and clotrimazole. nih.gov

The mechanism of action for the antimicrobial properties of pyrazole derivatives can involve the inhibition of essential enzymes in microbial metabolic pathways. nih.gov For example, some pyrazole derivatives have been investigated as inhibitors of glucosamine-6-phosphate synthase (GlcN-6-P), which is a key enzyme in antimicrobial chemotherapy. tsijournals.com

Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives

| Compound | Microorganism | Activity (Zone of Inhibition in mm or MIC in µg/mL) | Reference |

|---|---|---|---|

| BR-3 | Klebsiella pneumoniae | 16.02 ± 0.26 mm | greenpharmacy.info |

| BR-2 | Klebsiella pneumoniae | 15.25 ± 0.22 mm | greenpharmacy.info |

| BR-1 | Klebsiella pneumoniae | 13.25 ± 0.27 mm | greenpharmacy.info |

| 21a | Bacteria & Fungi | MIC: 62.5–125 µg/mL (antibacterial), 2.9–7.8 µg/mL (antifungal) | nih.gov |

Antiviral Activity (e.g., against HIV)

The pyrazole scaffold has been identified as a promising framework for the development of antiviral agents. nih.gov Derivatives have been investigated for their activity against a variety of viruses, including Human Immunodeficiency Virus (HIV). nih.gov

A notable example is the development of a novel class of benzylpyrazole analogs designed as anti-HIV drugs. nih.gov Within this series, the 3,4-dichloro derivative demonstrated significant anti-HIV action with an EC50 value of 0.047 μM. nih.gov Other research has focused on 1,5-diphenylpyrazoles as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. nih.gov One such molecule showed strong efficacy against wild-type reverse transcriptase with an IC50 of 2.3 μM. nih.gov

Furthermore, pyrazole nucleosides have been evaluated for their antiviral activity against HIV-1, with one compound showing the ability to reduce the multiplication of the virus in heavily infected cells. nih.gov The development of benzyl-substituted derivatives of 1H-pyrazole-3-carboxylic acid has also been explored, with observations on their impact on HIV replication. nih.gov

Anti-inflammatory Properties

Pyrazole derivatives are well-recognized for their anti-inflammatory properties, with some compounds acting as potent inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.govmdpi.com

A series of novel 1,5-diaryl pyrazole derivatives were designed and evaluated for their COX-2 inhibitory activity. mdpi.com Among the synthesized compounds, T3 and T5 exhibited a half-maximal inhibitory concentration (IC50) of 0.781 µM for COX-2. mdpi.com Compound T5 also showed a significant selectivity index of 7.16 for COX-2 over COX-1. mdpi.com The anti-inflammatory activity of pyrazoline derivatives has also been demonstrated, with some compounds showing higher activity than the standard anti-inflammatory drug indomethacin (B1671933) in the second phase of inflammation, which is associated with prostaglandin (B15479496) release. nih.gov

The structural features of these pyrazole derivatives allow them to bind effectively to the active site of the COX-2 enzyme, thereby blocking the production of pro-inflammatory prostaglandins. mdpi.com

Anticonvulsant Properties

The pyrazole nucleus is a key feature in several compounds with anticonvulsant activity. nih.gov Research has focused on the synthesis and evaluation of novel pyrazole derivatives for their potential to manage epileptic seizures.

In a study investigating substituted pyrazoles, several designed compounds showed significant anticonvulsive activity in mouse models of seizures. nih.gov One compound, designated as 7h, was identified as the most potent anticonvulsant agent in the series. nih.gov Further investigation revealed that this compound did not cause behavioral alterations and exhibited a considerable CNS depressant effect. nih.gov It was also found to reduce levels of oxidative stress and inflammation in the mice, suggesting a multi-faceted mechanism of action. nih.gov

Another study reported the synthesis of (3,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl)(4-chlorophenyl) methanone (B1245722) derivatives, with compounds 4a, 4e, and 4f showing potent anticonvulsant activity. researchgate.net Molecular docking studies suggested that these compounds interact with the active site of human mitochondrial branched-chain aminotransferase (BCATm). researchgate.net

Antiparasitic and Herbicidal Activities of Pyrazole Derivatives

The pyrazole scaffold is also prominent in compounds developed for agricultural and veterinary applications, including antiparasitic and herbicidal agents.

Antiparasitic Activity: Benzimidazole derivatives, which share some structural similarities with pyrazoles in being nitrogen-containing heterocycles, have shown effectiveness against a range of parasites, including Leishmania, Trypanosoma, and the malaria parasite Plasmodium. nih.gov For instance, certain 1,2-disubstituted-1H-benzo[d]imidazole derivatives have been reported as effective inhibitors of L. mexicana cysteine protease without significant toxicity to human proteases. nih.gov While the provided information focuses more on benzimidazoles, the general principle of targeting parasitic enzymes is applicable to the design of pyrazole-based antiparasitic agents.

Herbicidal Activity: Pyrazole derivatives are a significant class of herbicides that often target the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plant metabolism. tandfonline.comrsc.orgacs.org Inhibition of HPPD leads to a bleaching effect in plants due to the disruption of carotenoid biosynthesis.

Several studies have reported the design and synthesis of novel pyrazole derivatives with herbicidal activity. For example, a series of pyrazole ketone derivatives were synthesized and showed some, albeit low, herbicidal activity against various weeds. tandfonline.com In another study, 1-acyl-3-phenyl-pyrazol benzophenones were synthesized, and compounds 5n and 5o displayed good herbicidal activity, being more potent than the commercial herbicide pyrazoxyfen (B166693) against barnyard grass. rsc.orgresearchgate.net Furthermore, a series of pyrazole amide derivatives were designed as potential transketolase inhibitors, with compounds 6ba and 6bj showing high inhibitory effects on the root growth of several weed species. acs.org

Table 3: Herbicidal Activity of Selected Pyrazole Derivatives

| Compound(s) | Target Weed(s) | Activity | Reference |

|---|---|---|---|

| 5n and 5o | Barnyard grass | Good herbicidal activity, more potent than pyrazoxyfen | rsc.orgresearchgate.net |

| Z21 | Echinochloa crusgalli | Superior preemergence inhibitory activity compared to topramezone (B166797) and mesotrione | acs.org |

| Z5, Z15, Z20, Z21 | Various weeds | Excellent postemergence herbicidal activities with good crop safety | acs.org |

| 6ba and 6bj | Digitaria sanguinalis, Amaranthus retroflexus, Setaria viridis | High root inhibition (80-90%) | acs.org |

Mechanistic Investigations of Biological Action and Target Engagement

The biological activities of this compound derivatives are underpinned by their interactions with specific molecular targets. Mechanistic studies have been crucial in elucidating these interactions and the subsequent downstream cellular effects. These investigations often involve a combination of biochemical assays, cell-based functional assays, and molecular modeling to identify and validate the biological targets and understand the structure-activity relationships (SAR) that govern the potency and selectivity of these compounds.

A significant area of investigation has been the inhibition of protein kinases, which are critical regulators of numerous cellular processes. nih.gov One prominent target for this compound derivatives is the Receptor-Interacting Protein 1 (RIP1) kinase, a key mediator of necroptosis, a form of programmed necrosis involved in various inflammatory diseases. nih.gov Through structural optimization of a lead compound, 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole, researchers have developed potent inhibitors of RIP1 kinase. nih.gov

The engagement of these derivatives with their target is typically quantified using biochemical assays. For instance, the binding affinity of a compound to its target kinase is often determined by measuring its dissociation constant (Kd). A lower Kd value indicates a stronger binding affinity. The inhibitory activity is further assessed through enzymatic assays that measure the concentration of the compound required to inhibit 50% of the kinase activity (IC50).

In addition to biochemical assays, cell-based assays are employed to confirm the biological action of these compounds in a more physiologically relevant context. For example, the ability of this compound derivatives to inhibit necroptosis is evaluated in cellular models. The half-maximal effective concentration (EC50) in such assays indicates the potency of the compound in a cellular system. nih.gov

Detailed research findings have identified specific this compound derivatives with significant inhibitory activity against RIP1 kinase. For example, one synthesized compound demonstrated a high affinity for RIP1 kinase and potent inhibition of necroptosis in a cell-based assay. nih.gov

| Compound | Target | Binding Affinity (Kd) | Cellular Activity (EC50) | Biological Action |

| Compound 4b | RIP1 kinase | 0.078 µM | 0.160 µM | Necroptosis Inhibition |

The pyrazole core is a versatile scaffold, and derivatives have been explored for their activity against other targets as well. frontiersin.org The diverse biological activities reported for pyrazole analogs, such as anti-inflammatory and cytotoxic effects, suggest engagement with a range of biological targets including cyclooxygenase (COX) enzymes and caspases. frontiersin.org The specific mechanisms for this compound derivatives targeting these pathways are an ongoing area of research.

Furthermore, some this compound derivatives have been investigated as inhibitors of LIMK1/2, highlighting the adaptability of this chemical scaffold to target different kinases. acs.org The development of such inhibitors often involves screening against a panel of kinases to ensure selectivity and to understand the broader biological profile of the compounds.

Supramolecular Chemistry and Intermolecular Interactions of 1 Benzyl 1h Pyrazole

Hydrogen Bonding Motifs (N—H...N, N—H...π, C—H...π Interactions)

Hydrogen bonds are among the most critical interactions governing the crystal packing of pyrazole-containing compounds. The specific nature of these bonds in 1-benzyl-1H-pyrazole derivatives can vary significantly based on the substituents present on the pyrazole (B372694) ring.

N—H...N Interactions: The most common hydrogen bonding motif in NH-pyrazoles is the N—H...N interaction, which leads to the formation of various self-assembled structures. nih.gov In the crystal structure of 4-benzyl-1H-pyrazole, the pyrazole rings form parallel chains, or catemers, through N—H...N hydrogen bonding. researchgate.netnih.gov This type of interaction is a powerful tool in crystal engineering, often leading to predictable supramolecular synthons. Most pyrazoles pack via these neutral N-H...N bonds, which are formally assisted by resonance through the iminoenamine fragment (.N=C-C=C-NH.) within the ring. nih.gov However, the internal π-delocalization of the pyrazole ring means this resonance does not significantly shorten the N-H...N bond compared to non-resonant systems, except in symmetrically 3,5-substituted pyrazoles where N...N distances can be as short as 2.82 Å. nih.gov

N—H...π Interactions: In certain derivatives, N—H...π interactions compete with or complement the more common N—H...N bonds. For instance, in the crystal structure of 3,5-diamino-4-benzyl-1H-pyrazole, one of the amino group's hydrogen atoms forms an N—H...π interaction with a neighboring phenyl ring. nih.gov The geometric parameters for this interaction were reported with an H⋯Ph-plane distance of 2.840 (15) Å and an H⋯Ph-centroid distance of 3.363 (15) Å. nih.gov Another example shows pyrazole N-H protons acting as donors in N-H...π hydrogen bonds with adjacent pyrazole rings. researchgate.net

| Interaction Type | Donor | Acceptor | Distance/Angle (Example) | Compound Example |

| N—H...N | Pyrazole N-H | Pyrazole N | Forms catemers | 4-benzyl-1H-pyrazole researchgate.netnih.gov |

| N—H...π | Amino N-H | Phenyl Ring | H⋯Ph-centroid: 3.363 (15) Å | 3,5-diamino-4-benzyl-1H-pyrazole nih.gov |

| C—H...π | Benzyl (B1604629) C-H | Pyrazole Ring | Centroid···H distance: 2.70 Å | [Mn(bz)2(Hdmpz)2(H2O)] mdpi.com |

| C—H...π | Benzyl C-H | Phenyl Ring | H⋯Ph-plane: 2.503 (2) Å | 4-benzyl-1H-pyrazole nih.gov |

Aromatic Stacking Interactions (π-π Interactions)

Aromatic stacking, or π-π interactions, are crucial in organizing the phenyl and pyrazole rings in the crystal lattice. These interactions are highly directional and contribute significantly to the cohesion of the crystal structure, often working in concert with hydrogen bonds. rsc.org

In the crystal structure of 4-benzyl-1H-pyrazole, the aromatic moieties (pyrazole and phenyl rings) are organized into distinct alternating bilayers. nih.gov Within these layers, edge-to-face phenyl-phenyl interactions are observed, connecting the two halves of the phenyl layer with dihedral angles of 75.29 (9)° and centroid–centroid distances of 4.8833 (11) Å. nih.gov

In pyrazole-based metal complexes, π-stacking interactions can be a dominant structure-directing force. rsc.org For example, in a manganese benzoate (B1203000) complex containing dimethyl pyrazole ligands, significant π-stacking interactions were observed between the π-clouds of the coordinated benzoate rings. mdpi.com These interactions, characterized by a binding energy of -8.5 kcal/mol, play a vital role in stabilizing the layered architecture of the compound. mdpi.com The analysis of pyrazolyl-thiazole derivatives further underscores the structure-directing role of π-stacking in crystal engineering. rsc.org

| Interaction Type | Interacting Rings | Geometry/Distance | Binding Energy (Example) | Compound Example |

| Edge-to-Face | Phenyl-Phenyl | Dihedral Angle: 75.29°; Centroid-Centroid: 4.88 Å | Not specified | 4-benzyl-1H-pyrazole nih.gov |

| π-Stacking | Benzoate-Benzoate | Interplanar distance: 3.62 Å | -6.7 to -8.5 kcal/mol | [Mn(bz)2(Hdmpz)2(H2O)] mdpi.com |

Formation of Self-Aggregates (Dimers, Trimers, Catemers) in Solution and Solid State

The directional nature of N-H...N hydrogen bonds in NH-pyrazoles facilitates their self-assembly into well-defined supramolecular aggregates such as dimers, trimers, tetramers, and infinite chains (catemers). nih.govresearchgate.net The specific aggregate formed depends on factors like the substitution pattern on the pyrazole ring and the crystallization conditions.

Catemers (Chains): As seen in the crystal structure of 4-benzyl-1H-pyrazole, molecules self-assemble into infinite one-dimensional chains, or catemers, via repeating N—H...N hydrogen bonds. researchgate.netnih.gov This catemer motif is a common feature for many simple pyrazoles. researchgate.net Its 3,5-dimethyl derivative also crystallizes with this motif. nih.gov

Dimers: While 4-benzyl-1H-pyrazole forms catemers, its derivative 3,5-diphenyl-4-benzyl-1H-pyrazole forms hydrogen-bonded dimers instead. nih.gov In this case, the bulkier phenyl substituents likely sterically hinder the formation of an extended chain, favoring the formation of a discrete, centrosymmetric dimer through a pair of N-H...N hydrogen bonds. This highlights how substituent choice can tune the resulting supramolecular architecture from an infinite chain to a discrete pair.

Other Aggregates: The broader family of NH-pyrazoles can also form cyclic trimers and tetramers through N-H...N hydrogen bonding, showcasing the versatility of the pyrazole ring as a building block for supramolecular assembly. nih.gov While 4-benzyl-1H-pyrazole itself favors a catemer structure in the reported crystal form, its conformers and atropenantiomers can interconvert in solution, suggesting a dynamic equilibrium that can be influenced by the solid-state packing forces upon crystallization. researchgate.netnih.gov

Crystal Engineering Principles Applied to this compound Derivatives

Crystal engineering aims to design and control the formation of solid-state structures by understanding and utilizing intermolecular interactions. rsc.org The this compound scaffold is an excellent platform for applying these principles, as subtle changes to the molecular structure can lead to dramatically different crystal packing arrangements.

A key principle is the predictable formation of supramolecular synthons, which are robust structural units built from specific intermolecular interactions. For pyrazoles, the N-H...N hydrogen bond is a primary synthon that can lead to chains or dimers. nih.govnih.gov The choice between these outcomes can be controlled by the substituents on the pyrazole ring. A comparison of 4-benzyl-1H-pyrazole derivatives demonstrates this effectively:

4-benzyl-1H-pyrazole and 3,5-dimethyl-4-benzyl-1H-pyrazole both form N-H...N catemers and crystallize in a chiral space group (P2₁). nih.gov

3,5-diphenyl-4-benzyl-1H-pyrazole switches to forming N-H...N dimers due to the steric bulk of the phenyl groups. nih.gov

This illustrates how modifying the hydrogen-bonding capabilities and steric profile of the molecule allows for rational control over the resulting supramolecular architecture. Furthermore, studying the same molecule in different crystalline environments, such as a pure crystal versus a cocrystal or a solvate, reveals the adaptability of its intermolecular contacts and provides insight into the hierarchy of interaction strengths. mdpi.com The interplay between hydrogen bonding, π-stacking, and weaker C-H...π interactions ultimately directs the assembly, and by modifying the functional groups on the this compound core, crystal engineers can tune the resulting solid-state properties. mdpi.comrsc.org

Future Perspectives and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of pyrazole (B372694) derivatives has traditionally relied on the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648). wikipedia.org However, modern synthetic chemistry is increasingly focused on developing environmentally benign and efficient methodologies. Future research in the synthesis of 1-benzyl-1H-pyrazole and its derivatives is geared towards green chemistry principles.

Key emerging strategies include:

Multicomponent Reactions (MCRs): One-pot, four-component reactions have been successfully employed to create complex benzylpyrazolyl coumarin (B35378) derivatives in water, using glacial acetic acid as a catalyst. rsc.org These methods offer high atom economy and reduce waste by combining multiple steps into a single operation.

Green Solvents and Catalysts: The use of water as a solvent and biodegradable catalysts like thiamine (B1217682) hydrochloride or reusable solid catalysts like Amberlyst-15 represents a significant shift towards sustainability. mdpi.comnih.gov An efficient method for synthesizing pyrazole-3-carboxylates uses semicarbazide (B1199961) hydrochloride under "on water" conditions, avoiding the need for toxic hydrazine and simplifying product purification. rsc.org

Microwave and Ultrasound-Assisted Synthesis: These non-traditional energy sources can accelerate reaction rates, improve yields, and reduce the consumption of hazardous solvents. mdpi.comnih.gov Ultrasound-mediated synthesis of N-substituted pyrroles from amines and 2,5-dimethoxytetrahydrofuran (B146720) highlights a solvent-free, eco-friendly route that is applicable to N-heterocycles like pyrazoles. mdpi.com

Flow Chemistry: Continuous flow processes offer precise control over reaction parameters, enhanced safety, and scalability, which are crucial for the industrial production of this compound-based compounds.

Novel Reagent Alternatives: Research into alternatives for hydrazine, which is toxic, is a key area. The use of semicarbazide hydrochloride is one such promising alternative that enhances the green credentials of pyrazole synthesis. rsc.org

These sustainable approaches not only minimize the environmental impact but also often lead to higher yields and easier purification of the final products. mdpi.com

Integration of Advanced Spectroscopic and Structural Characterization Techniques

A thorough understanding of the three-dimensional structure and electronic properties of this compound derivatives is fundamental for designing new molecules with desired functions. Future research will increasingly rely on a combination of advanced analytical techniques.

X-ray Crystallography: This technique provides definitive information about the solid-state conformation and intermolecular interactions of molecules. For instance, single-crystal X-ray analysis of novel 1-benzyl-3-phenyl-1H-pyrazole-5-carboxylate derivatives has been used to determine the configuration of newly formed chiral centers. tandfonline.com Similarly, the crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative have been elucidated, revealing how substituents influence crystal packing. iucr.orgiucr.org These studies show that while 4-benzyl-1H-pyrazole crystallizes in a non-centrosymmetric space group, its 3,5-diamino derivative adopts a centrosymmetric structure. iucr.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as 2D-NMR (COSY, HSQC, HMBC), are indispensable for elucidating the complex structures of substituted pyrazoles. nih.govtandfonline.comacs.org Solid-state NMR, in conjunction with X-ray diffraction, can provide insights into dynamic processes like proton transfer in the solid state. mdpi.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of newly synthesized compounds. tandfonline.com

Computational Spectroscopy: The integration of experimental data with quantum chemical calculations, such as Density Functional Theory (DFT), allows for a more accurate assignment of spectroscopic signals (IR, NMR) and a deeper understanding of the electronic structure and vibrational modes of the molecules. mdpi.com

The synergy between these techniques provides a comprehensive picture of the molecular and supramolecular characteristics of this compound derivatives, which is essential for rational design.

Rational Design and Optimization via Advanced Computational Modeling

Computational chemistry has become a cornerstone of modern drug discovery and materials science, enabling the rational design and optimization of molecules before their synthesis. For this compound derivatives, these in silico methods are crucial for predicting their properties and interactions.

Molecular Docking: This technique is widely used to predict the binding orientation and affinity of a ligand to a biological target. Docking studies have been performed on various pyrazole derivatives to screen for potential inhibitors of protein kinases like VEGFR-2, Aurora A, and CDK2, which are implicated in cancer. nih.govresearchgate.netbioinformation.net For example, certain pyrazole derivatives showed minimum binding energies of -10.09, -8.57, and -10.35 kJ/mol with VEGFR-2, Aurora A, and CDK2, respectively. bioinformation.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized analogs, guiding the design of more potent compounds.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time, helping to assess the stability of the predicted binding mode and understand the role of conformational changes.

ADME/Tox Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the potential toxicity of drug candidates. This early-stage screening helps to identify compounds with favorable pharmacokinetic profiles and reduce late-stage attrition in drug development. semanticscholar.org

The application of these computational tools allows for a more focused and efficient discovery process, saving time and resources by prioritizing the synthesis of the most promising this compound derivatives.

Table 1: Computational Methods in this compound Research

| Computational Method | Application | Key Insights | Reference |

|---|---|---|---|

| Molecular Docking | Screening for potential protein kinase inhibitors | Identifies binding modes and energies to targets like VEGFR-2, Aurora A, and CDK2 | nih.govbioinformation.net |

| ADME Prediction | Evaluation of drug-likeness properties | Predicts pharmacokinetic profiles of pyrazole-based conjugates | semanticscholar.org |

| Density Functional Theory (DFT) | Calculation of spectroscopic and electronic properties | Aids in the interpretation of experimental IR and NMR spectra | mdpi.com |

| Molecular Dynamics (MD) | Assessing the stability of ligand-protein complexes | Provides understanding of the dynamic interactions over time | - |

Exploration of Undiscovered Biological Targets and Therapeutic Indications

The pyrazole scaffold is present in numerous approved drugs with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects. nih.gov While some biological targets for this compound derivatives are known, a vast therapeutic landscape remains to be explored.

Known Targets: Research has identified this compound derivatives as potent inhibitors of Receptor-Interacting Protein 1 (RIP1) kinase, a key player in necroptosis. nih.gov This makes them potential therapeutic agents for diseases related to necrotic cell death, such as pancreatitis. nih.gov Other pyrazole derivatives have been shown to target protein kinases involved in cancer, such as VEGFR-2, and enzymes like LIMK. nih.govacs.org

Emerging Therapeutic Areas:

Neurodegenerative Diseases: Given that pyrazole-containing compounds have been investigated for neuroprotective effects, exploring the potential of this compound derivatives against targets in Alzheimer's and Parkinson's disease is a promising avenue. nih.gov

Infectious Diseases: The pyrazole nucleus is a component of various antimicrobial and antiviral agents. nih.govglobalresearchonline.net Screening this compound libraries against a panel of bacteria, fungi, and viruses could uncover new anti-infective leads.

Metabolic Disorders: Certain pyrazole derivatives have shown anti-diabetic properties, suggesting that the this compound scaffold could be optimized for targets involved in metabolic regulation. globalresearchonline.net

Agrochemicals: Pyrazoles are extensively used as herbicides, insecticides, and fungicides. nih.govmdpi.com The this compound structure could be a valuable pharmacophore for developing new, more effective, and safer agrochemicals.

The structural versatility of the this compound scaffold allows for fine-tuning to achieve selectivity for a wide array of biological targets, opening up new therapeutic possibilities.

Table 2: Investigated Biological Activities of Pyrazole Derivatives

| Biological Activity | Specific Target/Indication | Example from Literature | Reference |

|---|---|---|---|

| Anti-necroptosis | RIP1 Kinase Inhibition (Pancreatitis) | A this compound derivative showed an EC50 of 0.160 μM in a cell necroptosis assay. | nih.gov |

| Anticancer | Protein Kinase Inhibition (e.g., VEGFR-2) | Pyrazole derivatives docked with VEGFR-2 with binding energies as low as -10.09 kJ/mol. | nih.govbioinformation.net |

| Anti-inflammatory | Inhibition of inflammatory mediators | Many pyrazole drugs (e.g., Phenylbutazone) are used as NSAIDs. | nih.gov |

| Antiviral | Inhibition of Hepatitis A and Herpes Simplex Virus | Substituted pyrazoles showed promising activity against HAV and HSV-1. | nih.gov |

| Agrochemical | Pesticides, Fungicides | Compounds like tebufenpyrad (B1682729) and fenpyroximate (B127894) contain a pyrazole ring. | nih.govmdpi.com |

Design and Synthesis of Advanced Functional Materials Incorporating this compound Moieties

Beyond their biological applications, pyrazole-containing compounds possess unique electronic and photophysical properties that make them attractive candidates for the development of advanced functional materials.

Organic Electronics: The aromatic nature of the pyrazole ring, combined with the potential for extended conjugation through substituents, makes these compounds suitable for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. The benzyl (B1604629) group can influence the molecular packing and thin-film morphology, which are critical for device performance.

Chemosensors: Pyrazole derivatives can be functionalized with specific binding sites to act as fluorescent or colorimetric sensors for detecting ions and neutral molecules. The benzyl group can be modified to tune the solubility and selectivity of the sensor.

Dyes and Pigments: The pyrazole core is a known chromophore found in various dyes. globalresearchonline.net By modifying the substituents on the this compound scaffold, it is possible to create novel dyes with tailored colors and properties for use in textiles, printing, and imaging.

Corrosion Inhibitors: Pyrazole derivatives have been reported to act as effective corrosion inhibitors for metals like steel in acidic media, likely by forming a protective film on the metal surface. globalresearchonline.net

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms in the pyrazole ring can act as ligands to coordinate with metal ions, forming coordination polymers or MOFs. These materials have potential applications in gas storage, catalysis, and separation. The benzyl group can serve to template the resulting structure or add functionality.

The exploration of this compound in materials science is a relatively nascent field with significant potential for growth, promising the development of novel materials with tailored electronic, optical, and chemical properties.

Q & A

Q. What are the common synthetic strategies for preparing 1-benzyl-1H-pyrazole derivatives?

The synthesis of this compound derivatives often involves cyclocondensation or hybridization techniques. For example:

- Cyclocondensation : Ethyl acetoacetate reacts with phenylhydrazine and DMF-DMA to form intermediates like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, which can be hydrolyzed to carboxylic acid derivatives .

- Hybridization : Triazenylpyrazole precursors are used to synthesize substituted triazole-pyrazole hybrids via click chemistry. For instance, 1-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-4-butyl-1H-1,2,3-triazole is synthesized by coupling triazenes with alkynes . These methods emphasize regioselectivity and functional group compatibility, requiring optimization of reaction conditions (e.g., solvent, temperature).

Q. How is this compound characterized structurally and spectroscopically?

Structural elucidation typically employs:

- X-ray crystallography : To confirm substituent positioning and hydrogen-bonding networks in derivatives like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid .

- Spectroscopy : IR and NMR (¹H/¹³C) identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) and aromatic proton environments. Mass spectrometry validates molecular weight . Computational tools (e.g., Gaussian software) supplement experimental data by predicting vibrational frequencies and electronic properties .

Q. What are the primary applications of this compound in medicinal chemistry?